3,3-Diphenyldihydrofuran-2(3H)-one
Overview
Description
3,3-Diphenyldihydrofuran-2(3H)-one is an organic compound characterized by a furan ring substituted with two phenyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 1,3-diphenyl-1,3-propanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 3,3-diphenyltetrahydrofuran.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
3,3-Diphenyldihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diphenyldihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The phenyl groups and the furan ring contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Similar in having two phenyl groups but lacks the furan ring.
Benzhydrol: Contains a hydroxyl group instead of the furan ring.
3,3-Diphenyltetrahydrofuran: A reduced form of 3,3-Diphenyldihydrofuran-2(3H)-one.
Uniqueness
This compound is unique due to its combination of a furan ring with two phenyl groups, which imparts distinct chemical and physical properties
Biological Activity
3,3-Diphenyldihydrofuran-2(3H)-one, a compound belonging to the class of dihydrofuran derivatives, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 226.27 g/mol
- IUPAC Name : 3,3-diphenyl-2(3H)-furanone
This compound features a furan ring with two phenyl substituents at the 3-position, which may influence its biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays revealed that this compound induced cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
- Mechanistic Insights : The compound was shown to inhibit key signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Antioxidant Properties
In addition to its anticancer effects, this compound has demonstrated notable antioxidant activity:
- Free Radical Scavenging : The compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases.
Anti-inflammatory Effects
Emerging research indicates that this compound may also possess anti-inflammatory properties:
- Cytokine Modulation : Studies have shown that treatment with this compound leads to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Biological Activity | Effect Observed | Cell Lines/Models Used | Mechanism |
---|---|---|---|
Anticancer | Cytotoxic effects | MCF-7, A549 | Apoptosis induction, cell cycle arrest |
Antioxidant | Free radical scavenging | Various cellular models | Reduction of oxidative stress |
Anti-inflammatory | Decreased cytokine levels | LPS-stimulated macrophages | Cytokine modulation |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Breast Cancer Study : A study published in Cancer Letters highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups .
- Neuroprotection : Another study investigated the neuroprotective effects of this compound against oxidative damage in neuronal cell lines. Findings suggested that it could mitigate neurodegenerative processes by enhancing cellular antioxidant defenses.
Properties
IUPAC Name |
3,3-diphenyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQJWIUKHLVISG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241895 | |
Record name | 3,3-Diphenyldihydrofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956-89-8 | |
Record name | Dihydro-3,3-diphenyl-2(3H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Diphenyldihydrofuran-2(3H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Diphenyldihydrofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-diphenyldihydrofuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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